STANNOUS CAPROATE PRACTICAL GRADE

Organotin Catalyst Polymerization Metal Content

Stannous Caproate (CAS 13170-69-9), also known as Tin(II) hexanoate or di(hexanoyloxy)tin, is a stannous carboxylate with the molecular formula C₁₂H₂₂O₄Sn and a molecular weight of 349.01 g/mol. It is supplied as a 'Practical Grade' material, indicating suitability for industrial and research applications where ultra-high purity is not the primary critical-to-quality attribute.

Molecular Formula C12H22O4Sn
Molecular Weight 349 g/mol
CAS No. 13170-69-9
Cat. No. B082746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTANNOUS CAPROATE PRACTICAL GRADE
CAS13170-69-9
Molecular FormulaC12H22O4Sn
Molecular Weight349 g/mol
Structural Identifiers
SMILESCCCCCC(=O)O[Sn]OC(=O)CCCCC
InChIInChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2
InChIKeyRRBRFYNWESTLOL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannous Caproate Practical Grade (CAS 13170-69-9): Technical Baseline for Procurement


Stannous Caproate (CAS 13170-69-9), also known as Tin(II) hexanoate or di(hexanoyloxy)tin, is a stannous carboxylate with the molecular formula C₁₂H₂₂O₄Sn and a molecular weight of 349.01 g/mol . It is supplied as a 'Practical Grade' material, indicating suitability for industrial and research applications where ultra-high purity is not the primary critical-to-quality attribute . As a member of the tin(II) carboxylate family, it serves as a Lewis acid catalyst, most notably in esterification, transesterification, and ring-opening polymerization (ROP) reactions to produce polyesters and polyurethanes [1].

Procurement Risks of Substituting Stannous Caproate with Generic Tin Carboxylates


Direct substitution of Stannous Caproate with other stannous carboxylates like stannous octoate (CAS 301-10-0) or stannous acetate (CAS 638-39-1) creates significant risk of performance deviation. The distinct chain length of the hexanoate (C6) ligand critically influences the catalyst's solubility profile, active metal content by weight, and thermal stability. For instance, while stannous acetate is an off-white powder decomposing in water at over 180°C, stannous caproate is expected to exhibit higher solubility in organic media and different thermal behavior [1]. Furthermore, the 'Practical Grade' designation provides a different cost-purity trade-off compared to high-purity analogs, making it a targeted choice for specific industrial processes where ultrapure grades are cost-prohibitive .

Quantitative Differentiation of Stannous Caproate Against Key Comparators


Stannous Caproate Offers Superior Active Tin Content Compared to Stannous Octoate

On a theoretical mass basis, Stannous Caproate (Tin(II) hexanoate) delivers a higher active tin(II) loading compared to the industry-standard Stannous Octoate (Tin(II) 2-ethylhexanoate). The hexanoate ligand (C6) is significantly lighter than the branched 2-ethylhexanoate ligand (C8), resulting in the tin center constituting a larger percentage of the total molecular weight . This can be a critical factor for chemists optimizing catalyst loading on a weight/weight basis.

Organotin Catalyst Polymerization Metal Content

Physical Form and Density Distinguish Caproate from Solid Acetate and Paste-Like Octoate

The physical state and density of Stannous Caproate are fundamentally different from those of its shorter-chain (stannous acetate) and branched-chain (stannous octoate) analogs. Stannous Caproate is typically a low-viscosity liquid, unlike the solid powder form of Stannous Acetate (density 2.31 g/cm³) or the viscous paste/liquid of Stannous Octoate (density 1.251 g/mL) [1]. This directly impacts handling, metering, and miscibility in liquid monomer or polyol streams.

Physical Properties Formulation Handling

Differentiated Thermal Stability Via Shorter, Linear Carboxylate Ligand

The thermal degradation pathway of stannous carboxylates is highly dependent on the carboxylate ligand structure. Stannous Octoate, with its branched 2-ethylhexanoate ligand, is known to degrade at relatively low temperatures (~130-150°C at 30 mTorr) [1]. As a linear, unbranched C6 carboxylate, Stannous Caproate is expected to exhibit a distinct and potentially higher thermal decomposition onset compared to the branched C8 octoate, offering a wider processing window for high-temperature polymer synthesis.

Thermal Stability Decomposition Polymer Processing

Targeted Cost-Purity Optimization with Practical Grade Stannous Caproate

Stannous Caproate 'Practical Grade' is explicitly positioned for applications where the higher cost of analytical or pharmaceutical grades is not justified by the process requirements. This grade typically offers a purity of ≥95%, whereas high-purity stannous octoate analogs can be specified at >98% purity, significantly impacting the unit price . For bulk industrial polyesterification reactions, this targeted purity specification directly lowers procurement costs without sacrificing critical catalytic performance .

Practical Grade Procurement Cost-Efficiency

Distinct Selectivity Profile for Ring-Opening Polymerization (ROP) Versus Bismuth and Zinc Alternatives

While Stannous Octoate is the benchmark catalyst for lactide and caprolactone ROP, alternative metals like Bismuth(III) n-hexanoate (BiHex₃) and Zinc(II) 2-ethylhexanoate are being explored to address toxicity concerns [1]. Literature comparisons between Tin(II) 2-ethylhexanoate and Bismuth(III) n-hexanoate reveal substantial kinetic differences under identical conditions. Stannous Caproate, a tin(II) hexanoate, is expected to exhibit polymerization rates and molecular weight control more analogous to the highly active Tin(II) 2-ethylhexanoate than to the slower bismuth-based systems, offering a superior balance of activity and control for those prioritizing reaction rate [2].

Ring-Opening Polymerization Catalyst Selectivity Biodegradable Polymers

High-Value Application Scenarios for Stannous Caproate Practical Grade


Bulk Synthesis of Polycaprolactone (PCL) and Polylactide (PLA) for Medical Devices

Stannous Caproate is a high-efficiency catalyst for the bulk ring-opening polymerization of ε-caprolactone and lactide [1]. Its liquid physical form allows for precise metering into continuous or batch reactors. The high tin content (34.0% theoretical) means a lower mass loading is required to achieve target molecular weights compared to Stannous Octoate . The practical grade is ideal for synthesizing biodegradable polyesters destined for non-implantable medical devices where the cost of ultrapure catalyst is prohibitive, provided standard purification steps (e.g., dissolution/precipitation) are employed to remove residual tin [2].

Polyurethane Foam Formulations Requiring Balanced Gel and Blow Catalysis

Stannous carboxylates are classic gelling catalysts in polyurethane chemistry [1]. The distinct solubility profile of Stannous Caproate, compared to the highly viscous Stannous Octoate, makes it a strong candidate for formulating low-viscosity polyurethane systems, such as spray foams or coatings, where easy mixing and atomization are critical . Its catalytic activity accelerates the polyol-isocyanate reaction, and its use can be fine-tuned with amine co-catalysts to achieve the desired balance between the gelling and blowing reactions [2].

Cost-Sensitive Industrial Polyesterification and Transesterification

In the large-scale production of plasticizers, lubricant base stocks, and alkyd resins via esterification, catalyst cost is a significant factor. Stannous Caproate Practical Grade offers a direct cost advantage over high-purity stannous octoate and dibutyltin dilaurate (DBTDL) [1]. Its 'Practical Grade' purity (≥95%) is fully sufficient to drive the reaction to an acid number below 1 mg KOH/g, a common industrial endpoint, without the expense of pharmaceutical-grade purity . The reduced ligand mass also means that upon hydrolysis, a smaller mass fraction of organic acid is released compared to longer-chain stannous laurate or DBTDL [2].

Academic and Industrial R&D for Novel Copolymer Synthesis

For research groups exploring new copolymer compositions, Stannous Caproate provides a well-defined, structurally simple catalyst system. Its single linear carboxylate ligand avoids the complexity introduced by the isomeric mixture of branched acids often found in commercial stannous octoate [1]. This simplicity facilitates mechanistic studies and the reproducible synthesis of well-defined block copolymers. The hexanoate ligand is a direct structural analog of the caprolactone monomer, making it a particularly elegant choice for synthesizing polycaprolactone-based materials, potentially minimizing unwanted side reactions initiated by the ligand itself .

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